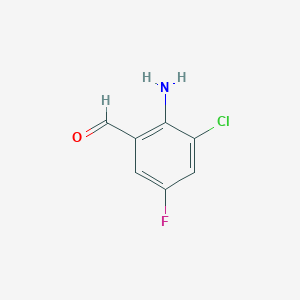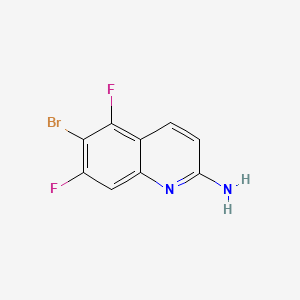
6-Bromo-5,7-difluoroquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,7-difluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H5BrF2N2. It is a derivative of quinoline, a nitrogen-based aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromo-5,7-difluoroquinoline with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is encouraged to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,7-difluoroquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and ethyl malonate are used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
6-Bromo-5,7-difluoroquinolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 6-Bromo-5,7-difluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: Compared to similar compounds, 6-Bromo-5,7-difluoroquinolin-2-amine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogen atoms enhance its chemical reactivity and potential for various applications. Additionally, the amine group in the compound provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C9H5BrF2N2 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-bromo-5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-8-5(11)3-6-4(9(8)12)1-2-7(13)14-6/h1-3H,(H2,13,14) |
InChI Key |
LHPAHEFVHHVKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


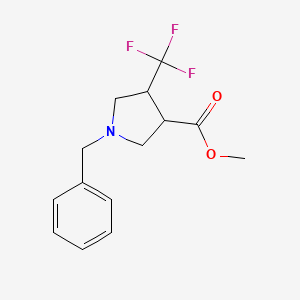

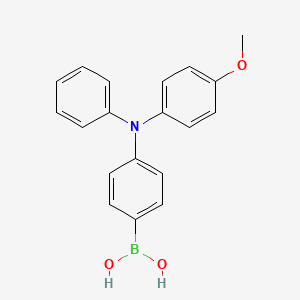
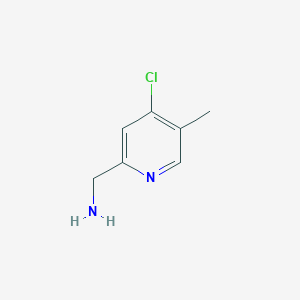

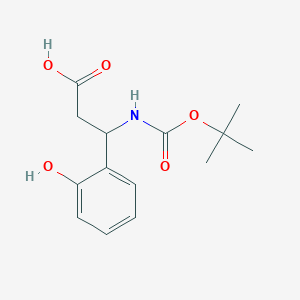
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)


![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
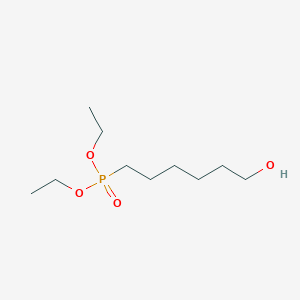
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
